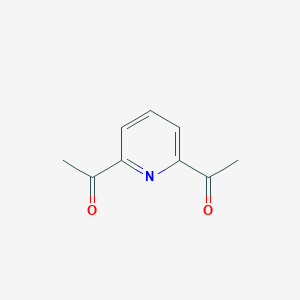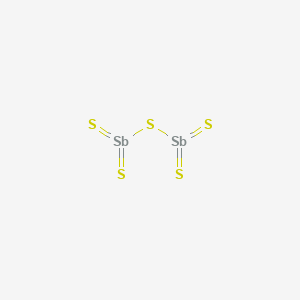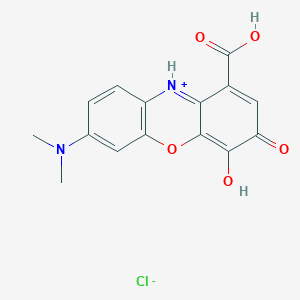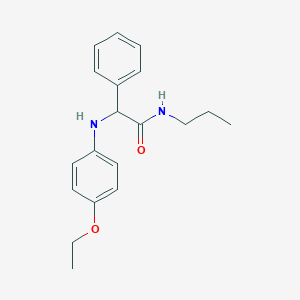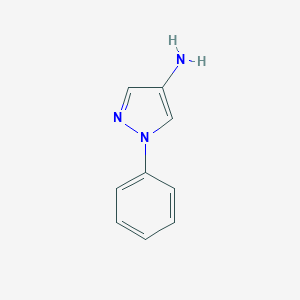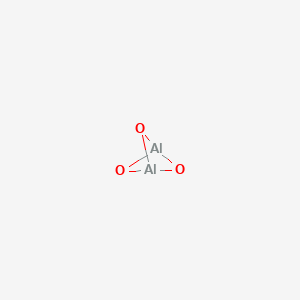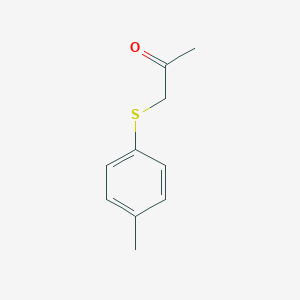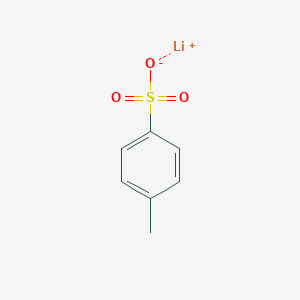
Lithium p-toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium p-toluenesulphonate, also known as lithium p-toluenesulfonate, is an organosulfur compound with the molecular formula C₇H₇LiO₃S. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol but insoluble in water. This compound is widely used in various scientific research applications due to its unique properties and enzyme-inhibiting capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium p-toluenesulphonate can be synthesized through the reaction of p-toluenesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The general reaction is as follows:
p-Toluenesulfonic acid+Lithium hydroxide→Lithium p-toluenesulphonate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and filtration are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium p-toluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Reduction: It can be reduced to form p-toluenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: p-Toluenesulfonic acid.
Reduction: p-Toluenesulfinic acid.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium p-toluenesulphonate has extensive applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of highly fluorescent compounds and innovative organosulfur compounds.
Biology: It serves as an enzyme inhibitor, playing a crucial role in the study of enzyme kinetics and the determination of enzyme activity.
Medicine: Its enzyme-inhibiting properties make it valuable in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of lithium p-toluenesulphonate involves its interaction with enzymes, where it binds to the enzyme’s active site and inhibits its catalytic activity. This “turning off” of the enzyme allows scientists to explore the effects of inhibition and gain valuable insights into enzymatic reactions. The molecular targets and pathways involved include the inhibition of specific enzymes that play a role in various biochemical processes .
Comparaison Avec Des Composés Similaires
- Sodium p-toluenesulphonate
- Potassium p-toluenesulphonate
- Lithium trifluoromethanesulphonate
- Sodium methanesulphonate
Comparison: Lithium p-toluenesulphonate is unique due to its specific enzyme-inhibiting capabilities and solubility properties. Compared to sodium and potassium p-toluenesulphonate, this compound exhibits better solubility in organic solvents and is more effective as an enzyme inhibitor. Lithium trifluoromethanesulphonate and sodium methanesulphonate, while similar in some chemical properties, do not share the same level of enzyme-inhibiting activity .
Propriétés
Numéro CAS |
1470-83-3 |
|---|---|
Formule moléculaire |
C7H8LiO3S |
Poids moléculaire |
179.2 g/mol |
Nom IUPAC |
lithium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
Clé InChI |
SLGKFAQSCDYULE-UHFFFAOYSA-N |
SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES isomérique |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
[Li].CC1=CC=C(C=C1)S(=O)(=O)O |
Key on ui other cas no. |
1470-83-3 |
Numéros CAS associés |
104-15-4 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


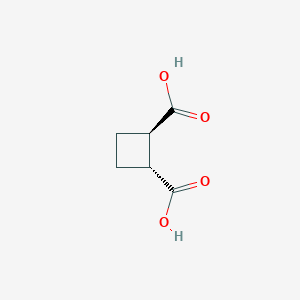
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
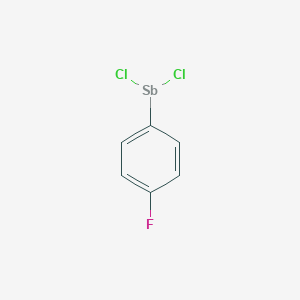

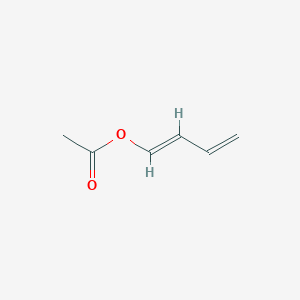
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
